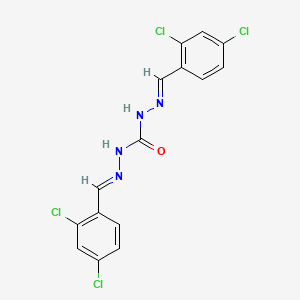
N-(3-chloro-2-methylphenyl)-2-(2-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related acetamide compounds often involves multiple steps including acetylation, esterification, and ester interchange reactions. For example, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide, a compound with a similar functional group arrangement, was achieved through a process involving chloracetyl chloride, anhydrous sodium acetate, and methanol. This process involved catalyzed reactions leading to high yields of intermediate products, showcasing the complex methodology required to synthesize such compounds (Zhong-cheng & Wan-yin, 2002).
Molecular Structure Analysis
The molecular structure of related compounds is often analyzed using IR and MS spectroscopy, which helps in identifying characteristic peaks and confirming the molecular structure through elemental analysis. Such studies provide detailed insight into the bonding and configuration of the molecules involved (Zhong-cheng & Wan-yin, 2002).
Chemical Reactions and Properties
Chemical reactions involving acetamide compounds can lead to the formation of various heterocyclic structures. For example, the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic compounds, which exhibit interesting chemical properties and reactivities (Lazareva et al., 2017).
Physical Properties Analysis
Physical properties such as crystal structure and hydrogen bonding patterns are crucial for understanding the stability and reactivity of acetamide compounds. The crystal structure of related compounds, such as N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide, reveals non-planar discrete molecules linked by intermolecular hydrogen bonds, providing insights into their solid-state behavior (Davis & Healy, 2010).
Chemical Properties Analysis
The chemical properties of acetamide compounds, including their reactivity and interactions with other molecules, are essential for their application in various fields. Studies on their synthesis and characterization help in understanding these properties in detail. For instance, the catalytic hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide to produce N-(3-amino-4-methoxyphenyl)acetamide showcases the chemical transformations these compounds can undergo (Zhang Qun-feng, 2008).
Aplicaciones Científicas De Investigación
Metabolism in Human and Rat Liver Microsomes
A study explores the metabolism of chloroacetamide herbicides, including acetochlor and metolachlor, in human and rat liver microsomes. It suggests a complex metabolic activation pathway that could be relevant to understanding the metabolism of similar compounds (Coleman et al., 2000). This pathway involves the formation of DNA-reactive dialkylbenzoquinone imine through intermediates like CDEPA and CMEPA, leading to bioactivation and potential carcinogenicity. The study's insights into the enzymatic processes involved could inform research into the metabolism of "N-(3-chloro-2-methylphenyl)-2-(2-methoxyphenyl)acetamide".
Soil Interaction and Herbicide Activity
Another study investigates the reception and activity of chloroacetamide herbicides in soil affected by wheat straw and irrigation, highlighting how environmental factors influence herbicide distribution and efficacy (Banks & Robinson, 1986). This research could offer a framework for studying the environmental behavior of "N-(3-chloro-2-methylphenyl)-2-(2-methoxyphenyl)acetamide", especially in agricultural settings.
Hydrogenation in Green Synthesis
Research on the green synthesis of N-(3-amino-4-methoxyphenyl)acetamide through hydrogenation demonstrates an interest in environmentally friendly chemical processes (Zhang, 2008). This approach might be applicable to the synthesis or modification of "N-(3-chloro-2-methylphenyl)-2-(2-methoxyphenyl)acetamide", suggesting potential research applications in sustainable chemical manufacturing.
Propiedades
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-11-13(17)7-5-8-14(11)18-16(19)10-12-6-3-4-9-15(12)20-2/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCSVCTUFMMWPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-2-(2-methoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5545702.png)
![N-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5545708.png)


![2-[1-(2-chlorophenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B5545740.png)
![1-(3-chlorophenyl)-4-[(propylthio)acetyl]-2-piperazinone](/img/structure/B5545741.png)
![4-(1-azepanyl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5545746.png)
![4-[2-(methylthio)pyrimidin-4-yl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5545771.png)





